molecular formula C19H16N2O3 B2678710 N-(4-acetylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852369-30-3

N-(4-acetylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2678710
CAS RN: 852369-30-3
M. Wt: 320.348
InChI Key: IAIMPPDAIYNOQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as MAIA, is a synthetic compound that belongs to the class of indole-based molecules. It has been extensively studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer and neurodegenerative disorders.

Scientific Research Applications

Chloroacetamide Herbicides

Chloroacetamide derivatives, including compounds similar to "N-(4-acetylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide," have been investigated for their use as selective herbicides. These compounds are utilized to control annual grasses and broad-leaved weeds in various crops. The study by Weisshaar and Böger (1989) explored the inhibition of fatty acid synthesis in green algae by chloroacetamide, highlighting the biochemical mechanism of action of such herbicides (Weisshaar & Böger, 1989).

Antimicrobial Activity

Research by Debnath and Ganguly (2015) focused on the synthesis of novel acetamide derivatives, including structures closely related to the query compound, and evaluated their antimicrobial properties. This work contributes to the search for new antimicrobial agents capable of combating various pathogenic microorganisms, with some compounds showing promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).

Leukotriene B4 Antagonists

A study by Chan et al. (1996) involved the synthesis and structure-activity relationship (SAR) analysis of leukotriene B4 (LTB4) receptor antagonists, which are crucial for developing new anti-inflammatory drugs. The research underscores the importance of specific structural features, such as the acetamide moiety, in binding affinity and activity against LTB4 receptors, demonstrating the application of such compounds in therapeutic agent development (Chan et al., 1996).

Antiplasmodial Properties

Mphahlele, Mmonwa, and Choong (2017) synthesized a series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides and evaluated them for potential in vitro antiplasmodial properties. This research contributes to the fight against malaria by exploring new compounds that could inhibit the Plasmodium falciparum parasite, with preliminary results showing some compounds exhibiting low toxicity and potential biological activity against the parasite (Mphahlele, Mmonwa, & Choong, 2017).

properties

IUPAC Name

N-(4-acetylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-11-17(15-5-3-4-6-16(15)20-11)18(23)19(24)21-14-9-7-13(8-10-14)12(2)22/h3-10,20H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIMPPDAIYNOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

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